Product packaging for 4H-chromeno[4,3-d][1,3]thiazol-2-amine(Cat. No.:CAS No. 31877-68-6)

4H-chromeno[4,3-d][1,3]thiazol-2-amine

Cat. No.: B1299413
CAS No.: 31877-68-6
M. Wt: 204.25 g/mol
InChI Key: NVHFPWSBQGIUJA-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Systems in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in addition to carbon, are of paramount importance in the field of drug discovery. Their prevalence in nature and their ability to engage in a variety of biological interactions make them indispensable building blocks for the development of new medicines.

The chromene (or benzopyran) ring system is a prominent oxygen-containing heterocycle found in a plethora of natural products and synthetic compounds with significant biological activities. researchgate.net Chromene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.gov The structural versatility of the chromene nucleus allows for modifications at various positions, enabling the fine-tuning of its biological profile. This has led to the development of numerous chromene-based compounds with therapeutic potential.

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is another critical pharmacophore in medicinal chemistry. nih.gov Thiazole and its derivatives are integral components of many clinically used drugs, demonstrating a broad spectrum of biological effects. nih.gov The 2-aminothiazole (B372263) moiety, in particular, is a key structural feature in a number of therapeutic agents, contributing to their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com The thiazole ring's ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators. nih.gov

The 4H-chromeno[4,3-d]rsc.orgnih.govthiazol-2-amine Core: Structural Framework and Research Relevance

The 4H-chromeno[4,3-d] rsc.orgnih.govthiazol-2-amine core represents a unique fusion of the chromene and 2-aminothiazole moieties. This tricyclic heterocyclic system possesses a distinct structural architecture that is of considerable interest to medicinal chemists. The fusion of the two rings creates a rigid scaffold that can be further functionalized to explore its potential as a therapeutic agent. While specific research on this exact isomer is not extensively documented in publicly available literature, the known biological activities of its constituent chromene and thiazole rings suggest that this scaffold holds promise for the discovery of novel bioactive compounds. The exploration of such fused systems is driven by the principle of molecular hybridization, where the combination of two or more pharmacophores can lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2OS B1299413 4H-chromeno[4,3-d][1,3]thiazol-2-amine CAS No. 31877-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-chromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHFPWSBQGIUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360439
Record name 4H-chromeno[4,3-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31877-68-6
Record name 4H-chromeno[4,3-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-chromeno[4,3-d][1,3]thiazol-2-amine
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Advanced Synthetic Methodologies for 4h Chromeno 4,3 D 1 2 Thiazol 2 Amine and Its Derivatives

Synthesis of Substituted 4H-chromeno[4,3-d][1][2]thiazol-2-amine Derivatives

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of the 4H-chromeno[4,3-d] nih.govnih.govthiazole (B1198619) scaffold is governed by key principles of regioselectivity and stereoselectivity, which dictate the precise spatial arrangement and connectivity of atoms in the final molecule. The primary route to this heterocyclic system is a variation of the classic Hantzsch thiazole synthesis. nih.govepu.edu.iq

Regioselectivity: The regiochemical outcome of the synthesis, which leads specifically to the angular [4,3-d] fused isomer, is controlled by the reaction mechanism. The process typically involves the condensation of a 3-halo-4-chromanone derivative with thiourea (B124793). rsc.org The regioselectivity is dictated by two key steps:

Initial Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, preferentially attacks the more electrophilic carbon atom bearing the halogen (the C-3 position of the chromanone).

Cyclization: Subsequent intramolecular condensation occurs between one of the nitrogen atoms of the thiourea intermediate and the carbonyl carbon (C-4) of the chromanone ring.

This specific reaction sequence ensures the formation of the thiazole ring fused at the 4- and 3-positions of the chromene nucleus, yielding the desired 4H-chromeno[4,3-d] nih.govnih.govthiazole system. Alternative reaction pathways that could lead to other isomers are generally disfavored under standard Hantzsch conditions. rsc.org The use of acidic conditions has been shown in other Hantzsch syntheses to alter the regiochemical outcome, potentially leading to mixtures of isomers, but the conventional method reliably produces the 2-aminothiazole (B372263) structure. rsc.org

Stereoselectivity: The synthesis of 4H-chromeno[4,3-d] nih.govnih.govthiazol-2-amine involves the formation of a stereocenter at the C4a bridgehead carbon. When starting with achiral 3-halo-4-chromanones and thiourea, the reaction will non-selectively produce a racemic mixture containing both enantiomers (R and S) of the final product.

Achieving stereocontrol requires more advanced synthetic strategies. While specific studies on the asymmetric synthesis of this exact scaffold are limited, principles can be drawn from related complex heterocyclic syntheses. For instance, in the diastereoselective synthesis of related fused systems like benzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles, stereochemistry is controlled through 1,3-dipolar cycloaddition reactions. scispace.com In such cases, the stereochemical outcome is dictated by the geometry of the transition state, with reactions often proceeding through a specific arrangement, such as an endo-addition, to yield a single diastereomer with high selectivity. scispace.com The application of chiral catalysts or auxiliaries in a Hantzsch-type synthesis would be a potential, though more complex, route to achieve an enantioselective synthesis of a specific 4H-chromeno[4,3-d] nih.govnih.govthiazol-2-amine stereoisomer.

Structural Characterization of Synthesized Compounds (e.g., FT-IR, NMR, Mass Spectrometry)

The structural elucidation of 4H-chromeno[4,3-d] nih.govnih.govthiazol-2-amine and its derivatives is accomplished using a combination of modern spectroscopic techniques. These methods provide definitive proof of the fused heterocyclic structure, confirm the presence of key functional groups, and establish the connectivity of all atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the molecule. The disappearance of the strong carbonyl (C=O) stretching band from the 4-chromanone (B43037) starting material and the appearance of new, characteristic bands confirm the successful cyclization. nih.gov

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-H Stretch (Amine)3400 - 3250Two bands (symmetric and asymmetric stretching) are expected for the primary amine (-NH₂).
Aromatic C-H Stretch3100 - 3000Indicates the presence of the benzene (B151609) ring.
Aliphatic C-H Stretch3000 - 2850Corresponds to the -CH₂- group in the dihydropyran ring.
C=N Stretch (Thiazole)1640 - 1590A key band confirming the formation of the thiazole ring. nih.gov
Aromatic C=C Stretch1600 - 1450Multiple bands indicating the aromatic skeleton.
C-O-C Stretch (Ether)1260 - 1200Characteristic of the chromene ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, allowing for the complete mapping of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are used to assign these signals. A characteristic singlet observed for the thiazole ring proton is often key evidence for successful synthesis. researchgate.net

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Ar-H (Aromatic)7.8 - 6.8m (multiplet)Signals corresponding to the four protons on the benzene ring of the chromene moiety. nih.gov
-NH₂ (Amine)~7.1s (broad singlet)A broad signal that is D₂O exchangeable. Its position can vary.
C4a-H (Bridgehead)~4.2t (triplet) or mThe proton at the stereocenter, coupled to the adjacent C5-H₂ protons.
C5-H₂ (Aliphatic)~2.5 - 2.3mThe two diastereotopic protons of the methylene (B1212753) group in the dihydropyran ring. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C2 (Amine-bearing)~163The carbon atom of the thiazole ring bonded to the amino group.
Aromatic Quaternary Carbons159 - 115Includes the ether-linked carbon (C10a) and the C6a carbon.
Aromatic CH Carbons131 - 115Signals for the four CH carbons of the benzene ring. nih.gov
C9a (Thiazole)~120The quaternary carbon at the fusion of the thiazole and chromene rings.
C4a (Bridgehead)~36The aliphatic CH carbon at the bridgehead position. nih.gov
C5 (Aliphatic)~50The CH₂ carbon in the dihydropyran ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the chemical formula (C₁₀H₈N₂OS for the parent compound, with an expected monoisotopic mass of approximately 204.04). Analysis of the fragmentation pattern can further corroborate the proposed structure.

Biological Activity Investigations of 4h Chromeno 4,3 D 1 2 Thiazol 2 Amine Derivatives

Antineoplastic and Antiproliferative Evaluations

The therapeutic potential of chromene-based heterocyclic compounds in oncology is an area of active investigation. Researchers have synthesized and evaluated a variety of derivatives for their ability to inhibit cancer cell growth and induce cell death.

In Vitro Cytotoxicity Assessments on Cancer Cell Lines (e.g., GI50, IC50 values)

The cytotoxic effects of chromene derivatives have been quantified against a panel of human cancer cell lines. For instance, a series of novel 4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivatives were tested for their antiproliferative activities. scirp.org One particular compound, designated as 6c, demonstrated significant micromolar cytotoxic activity across seven human tumor cell lines. scirp.org The IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells, were determined to be 3 µM for Huh7 D12, Caco2, and MDA-MB231 cell lines, 2.1 µM for HCT116, 7 µM for PC3, 1.8 µM for MDA-MB468, and 6 µM for MCF7. scirp.org

Similarly, a novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis. researchgate.net One of the lead compounds from this series, MX-116407, inhibited cell growth with a GI50 (concentration causing 50% growth inhibition) of 37 nmol/L in T47D breast cancer cells. researchgate.net

The table below summarizes the in vitro cytotoxicity data for selected chromene derivatives against various cancer cell lines.

Compound ClassCell LineMeasurementValue
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amineHuh7 D12IC503 µM
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amineCaco2IC503 µM
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amineMDA-MB231IC503 µM
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amineHCT116IC502.1 µM
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-aminePC3IC507 µM
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amineMDA-MB468IC501.8 µM
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amineMCF7IC506 µM
2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromeneT47DGI5037 nmol/L

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cells

Certain chromene derivatives have been shown to exert their anticancer effects by interfering with the cell cycle and inducing programmed cell death, or apoptosis. A study on 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene (1a) found it to be a potent apoptosis inducer. researchgate.net This compound was observed to cause nuclear fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP), both hallmarks of apoptosis. researchgate.net Furthermore, flow cytometry analysis revealed that this compound arrested cells in the G2/M phase of the cell cycle, leading to the induction of apoptosis in multiple human cell lines, including Jurkat and T47D. researchgate.net

Another investigation into a series of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives, which share some structural similarities, identified a potent compound that induced cell cycle arrest in the G2/M phase in HeLa cells, which was also accompanied by apoptosis. nih.gov This was associated with the activated expression of cdc2, cyclin B1, p53, and caspase-3 in these cells. nih.gov

Antimicrobial Research

The chromene-thiazole scaffold is also a subject of interest in the search for new antimicrobial agents to combat pathogenic bacteria and fungi.

Antibacterial Efficacy (Gram-positive and Gram-negative bacterial strains)

Derivatives of the chromene and thiazole (B1198619) ring systems have been evaluated for their antibacterial properties. For instance, a study on novel 4H-chromeno[2,3-d]pyrimidine derivatives assessed their in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.net The tested strains included the Gram-positive Staphylococcus aureus and Streptococcus pyogenes, and the Gram-negative Escherichia coli and Pseudomonas aeruginosa. researchgate.net Several of these derivatives exhibited notable antimicrobial activities. researchgate.net

In another study, 4-(indol-3-yl)thiazole-2-amines were evaluated, showing a range of antibacterial activity with Minimum Inhibitory Concentrations (MICs) between 0.06 and 1.88 mg/mL against various Gram-positive and Gram-negative bacteria. nih.gov

The following table presents the antibacterial activity of selected related compounds.

Compound ClassBacterial StrainActivity
4H-chromeno[2,3-d]pyrimidine derivativesStaphylococcus aureusActive
4H-chromeno[2,3-d]pyrimidine derivativesStreptococcus pyogenesActive
4H-chromeno[2,3-d]pyrimidine derivativesEscherichia coliActive
4H-chromeno[2,3-d]pyrimidine derivativesPseudomonas aeruginosaActive
4-(indol-3-yl)thiazole-2-aminesVarious Gram (+) and Gram (-)MIC: 0.06–1.88 mg/mL

Antifungal Properties

The antifungal potential of chromene-thiazole and related structures has also been explored. In the same study that evaluated antibacterial efficacy, 4H-chromeno[2,3-d]pyrimidine derivatives were tested against the fungal strain Aspergillus niger, with some derivatives showing pronounced activity. researchgate.net

Another study focused on chromenol derivatives, which were evaluated against a panel of eight fungi. nih.gov Many of the tested compounds showed significant antifungal activity, with MIC values for the most active compounds ranging from 22.1 to 184.2 µM. nih.gov Similarly, 4-(indol-3-yl)thiazole-2-amines demonstrated antifungal activity with MIC values in the range of 0.06–1.88 mg/mL. mdpi.com

The antifungal activity of representative related compounds is summarized below.

Compound ClassFungal StrainActivity
4H-chromeno[2,3-d]pyrimidine derivativesAspergillus nigerActive
Chromenol derivativesVarious fungiMIC: 22.1–184.2 µM
4-(indol-3-yl)thiazole-2-aminesVarious fungiMIC: 0.06–1.88 mg/mL

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Chromene-based compounds have shown promise in this area. A series of 4H-chromen-4-one derivatives were synthesized and evaluated for their antitubercular activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. nih.gov One compound, in particular, demonstrated significant activity. nih.gov

Furthermore, in vitro antitubercular activity of novel 4H-chromeno[2,3-d]pyrimidine derivatives was assessed against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting notable activity. researchgate.net The investigation of 2-aminothiazole (B372263) derivatives has also yielded promising results, with one of the most potent analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, showing a MIC of 0.024 µM. nih.gov

Anti-inflammatory Research

Derivatives of the 4H-chromeno[4,3-d] antiox.orgtandfonline.comthiazol-2-amine scaffold have demonstrated promising anti-inflammatory properties. A study focused on structurally similar 2-amino-9H-chromeno[2,3-d]thiazol-9-ones revealed potent anti-inflammatory activities. antiox.orgencyclopedia.pubnih.govsemanticscholar.org In this research, several synthesized compounds were evaluated for their ability to inhibit the production of pro-inflammatory cytokines. antiox.orgencyclopedia.pubnih.govsemanticscholar.org

One of the standout compounds from this research, designated as c12, exhibited significant inhibitory effects on the secretion of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. semanticscholar.org The anti-inflammatory action of compound c12 was attributed to its ability to suppress the phosphorylation of the nuclear factor-kappa B (NF-κB) pathway. semanticscholar.org The potency of these compounds is highlighted by their half-maximal inhibitory concentration (IC50) values, which quantify the concentration of a substance needed to inhibit a biological process by half.

Table 1: Anti-inflammatory Activity of Selected 2-amino-9H-chromeno[2,3-d]thiazol-9-one Derivatives

Compound IL-1β Inhibition IC50 (μM) IL-6 Inhibition IC50 (μM)
c12 2.19 1.83
Diacerein (Control) 26.57 5.70

Data sourced from research on LPS-stimulated RAW264.7 cells. semanticscholar.org

The results indicate that compound c12 is notably more potent than the reference drug Diacerein in inhibiting IL-1β and shows comparable, if not slightly better, potency in inhibiting IL-6. semanticscholar.org This line of research underscores the potential of the chromeno-thiazole framework as a template for the development of novel anti-inflammatory agents.

Anticonvulsant Investigations

The chromene and thiazole nuclei are independently recognized for their presence in various anticonvulsant agents. mdpi.com Consequently, their fusion in the 4H-chromeno[4,3-d] antiox.orgtandfonline.comthiazol-2-amine structure presents a compelling case for anticonvulsant activity. Research into related heterocyclic systems has provided evidence supporting this hypothesis.

Studies on various thiazole-bearing 4-thiazolidinones have identified compounds with significant anticonvulsant effects in both the pentylenetetrazole (PTZ)-induced seizure and maximal electroshock (MES) seizure tests. mdpi.com These models are standard preclinical assays used to identify compounds with potential efficacy against absence and generalized tonic-clonic seizures, respectively. For instance, certain 2-imino-4-thiazolidinones and 2,4-dioxothiazolidine-5-carboxamides have shown pronounced anticonvulsant properties. mdpi.com

Further investigations into other fused triazolo-thiadiazole derivatives have also revealed promising anticonvulsant activity, often with minimal neurotoxicity. nih.gov While direct studies on 4H-chromeno[4,3-d] antiox.orgtandfonline.comthiazol-2-amine derivatives are less common, the established anticonvulsant profiles of the constituent heterocyclic systems provide a strong rationale for their investigation in this therapeutic area.

Table 2: Anticonvulsant Activity of a Selected Triazolo-thiadiazine Derivative

Seizure Model Test Compound Dose (mg/kg) Activity Compared to Carbamazepine
Strychnine-induced 3 and 10 Similar
Strychnine-induced 30 High activity
Bicuculline-induced 30 Similar
Isoniazid-induced 30 Similar
PTZ-induced 3, 10, and 30 High activity

Data from a study on a 4-(6-phenyl-7H- antiox.orgencyclopedia.pubmdpi.comtriazolo[3,4-b] antiox.orgtandfonline.commdpi.comthiadiazin-3-yl)-aniline derivative. nih.gov

Antioxidant Potential

The antioxidant capacity of chromene and thiazole derivatives has been a subject of extensive research. mdpi.comnih.gov The phenolic hydroxyl groups often present in coumarin (B35378) (a related chromene structure) and the sulfur and nitrogen atoms in the thiazole ring are thought to contribute to their radical scavenging abilities. nih.gov

Several studies have employed the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant potential of these compounds. antiox.orgtandfonline.commdpi.com In one such study, a series of hydrazinyl thiazolyl coumarin derivatives were synthesized and showed significant antioxidant activity, with some compounds exhibiting radical scavenging capabilities comparable to or even better than known antioxidants like quercetin (B1663063) and butylated hydroxytoluene (BHT). nih.gov

The half-maximal inhibitory concentration (IC50) values from these assays indicate the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC50 values signify greater antioxidant activity.

Table 3: DPPH Radical Scavenging Activity of Selected Hydrazinyl Thiazolyl Coumarin Derivatives

Compound IC50 (μM)
10a 16
10c 20
10d 22
10e 25
10f 28
10h 30
Quercetin (Standard) 25
BHT (Standard) 90

Data from DPPH assay. nih.gov

These findings suggest that the 4H-chromeno[4,3-d] antiox.orgtandfonline.comthiazol-2-amine scaffold is a promising backbone for the development of novel antioxidant agents.

Other Investigated Biological Activities (e.g., Antiviral, Anti-HIV, Antimalarial, Antidiabetic)

Beyond the aforementioned activities, the versatile 4H-chromeno[4,3-d] antiox.orgtandfonline.comthiazol-2-amine framework has been explored for a range of other therapeutic applications.

Antiviral and Anti-HIV Activity: Thiazole-containing compounds have been the focus of significant antiviral research. nih.govresearchgate.netajol.info Notably, Ritonavir, an antiretroviral medication used to treat HIV/AIDS, features a thiazole ring in its structure. nih.gov Research on various thiazole derivatives has identified compounds with potent activity against a range of viruses, including HIV, influenza, and coronaviruses. nih.govresearchgate.netajol.info For instance, certain 2-trifluoromethylthiazole-5-carboxamides have shown efficacy against HIV-1 by impacting mRNA processing. nih.gov

Table 4: Anti-HIV-1 Activity of Selected 2-Trifluoromethylthiazole-5-carboxamides

Compound EC50 (μM)
GPS488 (28) 1.66
GPS491 (29) 0.47

EC50 represents the concentration for 50% protection against HIV-1-induced cytopathic effect. nih.gov

Antimalarial Activity: The thiazole nucleus is also being investigated for its potential in developing new antimalarial drugs. nih.govnanobioletters.com Studies on various thiazole derivatives have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nanobioletters.com For example, certain thiazole hydrazine (B178648) derivatives have shown promising antimalarial activity, with some compounds exhibiting IC50 values approaching that of the standard drug, quinine. nanobioletters.com

Antidiabetic Activity: The thiazole ring is a key component of several established antidiabetic drugs, such as pioglitazone (B448) and rosiglitazone. rasayanjournal.co.inrjptonline.org These drugs primarily act by targeting peroxisome proliferator-activated receptors (PPARs). rasayanjournal.co.in More recent research has explored thiazole derivatives that target other enzymes and receptors involved in diabetes, such as α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP4). rasayanjournal.co.in For instance, a series of imidazopyridine-based thiazole derivatives showed potent α-glucosidase inhibitory activity. nih.gov

Table 5: α-Glucosidase Inhibitory Activity of Selected Imidazopyridine-Based Thiazole Derivatives

Compound IC50 (μM)
4a 5.57 ± 3.45
4g 8.85 ± 2.18
4o 7.16 ± 1.40
4p 10.48 ± 2.20
Acarbose (Standard) 48.71 ± 2.65

Data from in vitro α-glucosidase inhibition assay. nih.gov

The diverse biological activities of derivatives based on the 4H-chromeno[4,3-d] antiox.orgtandfonline.comthiazol-2-amine scaffold highlight its significance as a privileged structure in drug discovery. Further research and structural modifications are poised to unlock even more of its therapeutic potential.

Structure Activity Relationship Sar Studies for 4h Chromeno 4,3 D 1 2 Thiazol 2 Amine Scaffolds

Impact of Substituent Variations on Biological Potency

Systematic modification of the chromenothiazole skeleton has demonstrated that even minor changes in substitution can lead to significant shifts in biological activity. The potency and selectivity of these compounds are largely dictated by the nature and position of substituents on the chromene ring, the thiazole (B1198619) ring, and the 2-amino group.

Chromene Ring Modifications and their Influence on Activity

The chromene portion of the scaffold offers a broad surface for modification, and its substitution pattern plays a pivotal role in modulating biological activity. Studies on related 2-amino-4H-chromene and 2-amino-4H-benzo[h]chromene derivatives have established clear SAR trends that are applicable to the chromenothiazole system. nih.govijcce.ac.ir For instance, the introduction of various substituents on the benzo portion of the chromene ring significantly impacts cytotoxic and antitumor activities. ijcce.ac.ir

Research on a series of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile derivatives revealed that the nature of substituents on the 4-phenyl group directly influences antimicrobial and anticancer potency. nih.gov The presence of electron-withdrawing groups, such as fluoro or nitro groups, or electron-donating groups like methoxy, at different positions on the phenyl ring leads to varied activity profiles against different cancer cell lines and microbial strains. nih.gov

Interactive Table: Influence of Chromene Ring Substituents on Cytotoxic Activity (General Observations from Analogous Scaffolds)

Substituent PositionSubstituent TypeGeneral Impact on Activity
Benzo RingElectron-withdrawing (e.g., -NO2, -Cl)Often enhances cytotoxic/antitumor activity ijcce.ac.ir
Benzo RingElectron-donating (e.g., -OCH3)Variable, can enhance or decrease activity depending on target nih.gov
4-Position (Aryl group)Unsubstituted PhenylBaseline activity
4-Position (Aryl group)Substituted Phenyl (e.g., -F, -Cl, -OCH3)Modulates potency and selectivity nih.gov

Thiazole Ring and Amino Group Substitutions

The 2-aminothiazole (B372263) moiety is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. mdpi.comsemanticscholar.orgmdpi.com Consequently, modifications to this part of the chromenothiazole scaffold are a primary focus of SAR studies.

The 2-amino group is a key interaction point, likely acting as a hydrogen bond donor. Acylation or the introduction of bulky substituents on this amine can drastically alter the biological profile. nih.gov Studies on related scaffolds show that the substituted amino group at the C-2 position of the thiazole can accommodate a range of lipophilic substitutions, which can be crucial for activity. mdpi.com In a series of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, a closely related isomeric scaffold, various secondary amines were substituted at the 2-position, yielding derivatives with potent anti-inflammatory activities. semanticscholar.orgnih.gov

Furthermore, substitutions on the thiazole ring itself, though less common in the fused chromenothiazole system, are known to be critical in simpler 2-aminothiazole derivatives. For example, the introduction of electron-withdrawing groups onto a phenyl ring attached to the thiazole nucleus has been shown to maximize antibacterial and antifungal activities in certain series. mdpi.com The synthesis of derivatives featuring a 4-hydroxy-chromene-2-one substituent at the 4-position of the thiazole ring resulted in compounds with notable antibacterial and antifungal activity, highlighting the importance of this position for modulation. researchgate.net

Interactive Table: Effect of 2-Amino Group Substitution on Anti-inflammatory Activity in a Chromeno[2,3-d]thiazol-9-one Scaffold

2-Amino SubstituentResulting Biological Activity
PiperidinePotent anti-inflammatory activity nih.gov
4,4-DifluoropiperidinePotent anti-inflammatory activity nih.gov
MorpholineModerate anti-inflammatory activity nih.gov
N-MethylpiperazineGood anti-inflammatory activity nih.gov

Effects of Fused Ring Systems on Activity

The fusion of additional heterocyclic rings to the 4H-chromeno[4,3-d] mdpi.comresearchgate.netthiazol-2-amine backbone creates novel polycyclic systems with distinct biological properties. This strategy can enhance binding affinity to targets by extending the molecular structure to interact with additional pockets or surfaces. It also serves to rigidify the molecule, which can be entropically favorable for binding.

Pharmacophore Elucidation and Optimization Strategies

Based on the available SAR data, a hypothetical pharmacophore model for the 4H-chromeno[4,3-d] mdpi.comresearchgate.netthiazol-2-amine scaffold can be proposed. Key features would include:

Hydrogen Bond Donor: The 2-amino group on the thiazole ring.

Aromatic/Hydrophobic Regions: The flat, extended surface of the chromene ring system.

Hydrogen Bond Acceptor: The nitrogen atom within the thiazole ring and the oxygen atom of the chromene ring.

Optimization strategies focus on systematically modifying the scaffold to improve its interaction with the biological target and enhance its pharmacokinetic properties. Key approaches include:

Substituent Scanning: Introducing a variety of small, electronically diverse substituents onto the benzo portion of the chromene ring to probe for favorable interactions and improve properties like lipophilicity.

Amino Group Modification: Synthesizing a library of N-substituted derivatives (e.g., amides, secondary amines) to explore the steric and electronic requirements of the target's binding pocket. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with structurally similar but electronically different groups. For example, replacing the thiazole ring with an oxazole (B20620) could modulate activity and significantly increase hydrophilicity and water solubility. mdpi.com

Scaffold Hopping via Ring Fusion: As discussed, fusing additional rings (e.g., pyrimidine) to the chromene core to access new chemical space and interactions. researchgate.net

Correlation between Lipophilicity and Biological Activity

A recurrent theme in the SAR of chromene-based scaffolds is the significant role of lipophilicity. Multiple studies have demonstrated a strong correlation between the lipophilicity of the compounds and their observed biological activity, particularly in the context of anticancer effects. researchgate.net

A comprehensive SAR study on 4H-benzo[h]chromene derivatives concluded that antitumor activity was significantly affected by the lipophilicity of substituents. researchgate.net The introduction of hydrophobic groups was found to be more beneficial for activity than hydrophilic groups. This suggests that the compounds may need to cross cellular membranes to reach an intracellular target, or that the target's binding site itself is hydrophobic in nature.

This relationship is not limited to chromenes. In studies of other thiazole derivatives, lipophilicity has also been identified as a key parameter for bioactivity. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models for related heterocyclic compounds often identify lipophilicity descriptors, such as LogP, as critical variables for predicting biological potency. The isosteric replacement of a thiazole ring with a more polar oxazole ring has been shown to decrease lipophilicity, which in turn alters the antimicrobial activity spectrum of the compounds. mdpi.com This highlights that while high lipophilicity can be beneficial, it must be carefully balanced to maintain adequate solubility and avoid off-target effects.

Molecular Interactions and Mechanistic Insights

Identification of Putative Biological Targets

Identifying the specific biological molecules with which a compound interacts is a critical step in understanding its mechanism of action. Research on analogous structures has pointed towards several enzyme families and regulatory proteins as potential targets.

CYP51 Inhibition: The enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key component in the biosynthesis of ergosterol (B1671047) in fungi, is a major target for antifungal agents. While no direct studies on 4H-chromeno[4,3-d] researchgate.netnih.govthiazol-2-amine have been reported, research on related 2-amino-3-cyano-4H-chromenes has demonstrated potential for CYP51 inhibition. Molecular docking studies have shown that these chromene derivatives exhibit better binding energy at the active site of CYP51 from Candida species compared to the standard antifungal drug fluconazole (B54011), suggesting they are promising candidates for further investigation as dual inhibitors of enzymes involved in fungal and cancer cell growth.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The tumor-associated isoforms hCA IX and XII are particularly relevant targets for anticancer drug design. Studies on different, but related, heterocyclic systems such as 1-aryl and 2-aryl-substituted chromeno[4,3-c]pyrazol-4-ones have been conducted. These compounds were tested against cytosolic hCAs I and II and the tumor-associated hCAs IX and XII, with some derivatives showing activity as antiproliferative agents in colon cancer cell lines under both normoxic and hypoxic conditions. This suggests that while the specific 4H-chromeno[4,3-d] researchgate.netnih.govthiazol-2-amine has not been evaluated, the broader chromene scaffold is of interest in the development of CA inhibitors.

Compound ClassTarget EnzymeKey Findings
2-Amino-3-cyano-4-aryl-4H-chromenesCYP51 (Candida spp.)Showed better binding energy than fluconazole in molecular docking studies.
Chromeno[4,3-c]pyrazol-4-onesCarbonic Anhydrases (hCA I, II, IX, XII)Some derivatives showed antiproliferative activity on HT-29 colon cancer cells.

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers. Developing inhibitors that target anti-apoptotic proteins like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1) is a key strategy in oncology.

While direct binding analysis of 4H-chromeno[4,3-d] researchgate.netnih.govthiazol-2-amine with Bcl-2 family proteins is not available, research on other heterocyclic structures provides context. For instance, a series of novel chromeno[4,3-c]pyrazol-4(2H)-one derivatives were found to induce cell apoptosis by downregulating Bcl-2. Similarly, studies on thiazolidine-2,4-dione derivatives have led to the discovery of potent dual inhibitors of Bcl-2 and Mcl-1, demonstrating significant antiproliferative effects and apoptosis induction in leukemia cells. These findings underscore the potential for various heterocyclic scaffolds to interact with key apoptotic regulators.

Compound ClassTarget ProteinKey Findings
Chromeno[4,3-c]pyrazol-4(2H)-one derivativesBcl-2Found to induce apoptosis via downregulation of Bcl-2.
Thiazolidine-2,4-dione derivativesBcl-2 / Mcl-1Identified as dual inhibitors with potent antiproliferative effects.

Elucidation of Cellular Mechanisms of Action

The integrity of DNA synthesis and the cell cycle are critical for normal cell function, and their disruption is a common mechanism for anticancer agents. Research into compounds structurally related to 4H-chromeno[4,3-d] researchgate.netnih.govthiazol-2-amine has revealed effects on these processes. For example, the 2-amino-4H-chromene derivative LY290181 has been identified as a potent antiproliferative compound that blocks cells in the G2/M phase of the cell cycle. Furthermore, molecular docking studies of certain thiazole (B1198619) derivatives against DNA gyrase—an enzyme essential for bacterial cell division—suggest a potential mechanism for antimicrobial activity.

Allosteric Modulation and Receptor Interactions

Beyond direct enzyme inhibition or protein-protein interaction disruption, compounds can exert their effects through allosteric modulation or by interacting with cellular receptors. Information in this area regarding the 4H-chromeno[4,3-d] researchgate.netnih.govthiazol-2-amine scaffold is limited. However, literature suggests that related fused tricyclic scaffolds, such as 4,5-dihydronaphtho[1,2-d]thiazoles, have been found in ligands that act as allosteric enhancers of A1 adenosine (B11128) receptors. This indicates that the rigid, fused-ring structure of chromeno-thiazoles could potentially interact with allosteric sites on various receptors, though specific interactions for this particular compound remain to be investigated.

Computational Chemistry Approaches in Chromenothiazole Research

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of chromenothiazole research, it is instrumental in identifying potential biological targets and estimating the binding affinity of derivatives, which is often expressed as a docking score in kcal/mol.

Docking simulations have been employed to investigate the interaction of thiazole-containing compounds with various biological targets. For instance, studies on related benzo[d]thiazol-2-amine derivatives have explored their binding affinity with the Human Epidermal growth factor receptor (HER) enzyme. nih.gov Such analyses reveal crucial drug-receptor interactions, including hydrogen bonds and hydrophobic interactions, which are essential for molecular recognition and biological activity. nih.gov In one study, benzo[d]thiazol-2-amine derivatives showed high binding affinities for the HER enzyme, with top docking scores recorded at -10.4, -9.9, and -9.8 kcal/mol, suggesting a strong potential for interaction. nih.gov

Similarly, molecular docking has been used to identify cyclooxygenase-1 (COX-1) as a primary molecular target for the anti-inflammatory activity of certain 5-thiazol-based thiazolidinone derivatives. mdpi.com The docking studies highlighted that the residue Arg 120 was critical for the observed activity. mdpi.com These examples underscore the power of molecular docking to elucidate the mechanism of action and guide the rational design of more potent and selective chromenothiazole-based inhibitors.

Table 1: Examples of Molecular Docking Studies on Related Thiazole (B1198619) Scaffolds

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Potential Application
Benzo[d]thiazol-2-amine derivativesHER EnzymeNot specified-9.8 to -10.4Anticancer
5-Thiazol-based thiazolidinone derivativesCOX-1Arg 120Not specifiedAnti-inflammatory
4-(4-Bromophenyl)-thiazol-2-amine derivativesPDB ID: 1JIJ (S. aureus)Not specifiedGood docking scoreAntimicrobial

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization

The success of a drug candidate is highly dependent on its pharmacokinetic profile, commonly assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction allows for the early evaluation of these properties, helping to identify and eliminate compounds with undesirable pharmacokinetic characteristics, thus minimizing late-stage clinical trial failures. nih.gov

For heterocyclic compounds, including derivatives of chromene and thiazole, computational tools are routinely used to predict key ADME parameters. scirp.orgresearchgate.net These predictions are often guided by established rules such as Lipinski's rule of five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Studies on various thiazole derivatives have shown that these compounds generally comply well with Lipinski's rule, suggesting good potential for oral bioavailability. nih.govnih.gov

Furthermore, parameters like the topological polar surface area (TPSA) are calculated to predict absorption, with a TPSA of less than 140 Ų being indicative of good cell permeability. nih.gov In silico models can also predict gastrointestinal (GIT) absorption and blood-brain barrier (BBB) permeability. nih.gov For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed predicted absorption percentages ranging from 61.71% to 86.77%. nih.gov These predictive studies are crucial for optimizing the chromenothiazole scaffold to enhance its drug-like properties.

Table 2: Predicted ADME Properties for Related Heterocyclic Compounds

Compound ClassLipinski's Rule ComplianceTPSA (Ų)GIT AbsorptionBBB Permeability
N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativesGood (≤1 violation)70.42 - 96.01HighGenerally No
2-Hydroxy benzothiazole-based 1,3,4-oxadiazole derivativesGoodNot specifiedHigh (up to 86.77%)Not specified
4-imino-4H-chromeno[2,3-d]pyrimidin-3(5H)-amine derivativesGoodNot specifiedPredictedPredicted

Quantum Chemical Calculations (e.g., DFT for molecular geometry and electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. doi.org These methods are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). doi.orgsciencepub.net

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap often implies higher reactivity. bohrium.com For various thiazole and chromene derivatives, DFT calculations at levels like B3LYP/6-31G* have been used to determine these properties. bohrium.comresearchgate.net Such calculations help in understanding the charge transfer within the molecule and correlating electronic properties with observed biological activity. bohrium.comnih.gov For example, Mulliken population analysis can reveal the atomic charges, providing insight into the electrophilic and nucleophilic sites of the molecule. bohrium.com These theoretical insights are invaluable for explaining structure-activity relationships and designing new chromenothiazole analogs with enhanced properties. researchgate.net

Chemoinformatics and Database Mining for Analog Discovery

Chemoinformatics combines computational methods with chemical information to support drug discovery. semanticscholar.org A key application is the mining of large chemical databases, such as ChEMBL, ZINC, and PubChem, to identify novel analogs of a lead compound like 4H-chromeno[4,3-d] mdpi.comnih.govthiazol-2-amine. nih.govopentargets.org

Pharmacophore-based screening is a common technique where a 3D arrangement of essential features required for biological activity is defined and used as a query to search databases for molecules that match this arrangement. nih.gov This approach has been successfully used to discover structurally diverse compounds containing specific functional subunits. nih.gov By analyzing the hits from such virtual screening campaigns, researchers can identify new scaffolds or potential bioisosteres for the chromenothiazole core. nih.gov Additionally, chemoinformatics tools are used for analyzing molecular diversity and selecting subsets of compounds for high-throughput screening, ensuring a broad exploration of the relevant chemical space. nih.gov This systematic exploration of chemical databases accelerates the discovery of new chromenothiazole derivatives with potentially improved therapeutic profiles.

Future Research Directions and Medicinal Chemistry Prospects

Design and Synthesis of Novel Chromenothiazole Derivatives with Enhanced Specificity and Potency

Future efforts will likely concentrate on the strategic structural modification of the 4H-chromeno[4,3-d] rsc.orgresearchgate.netthiazol-2-amine core to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies will be pivotal in guiding the synthesis of new analogs. Key areas for modification include substitutions on the chromene ring and derivatization of the exocyclic amino group.

Table 1: Prospective Strategies for Derivative Design
Modification SiteSynthetic StrategyAnticipated OutcomeRationale based on Analogs
Chromene Aromatic RingElectrophilic/Nucleophilic Aromatic SubstitutionModulation of electronic properties, improved target bindingSubstituents on chromone (B188151) rings influence anticancer and anti-inflammatory activities. mdpi.com
2-Amino GroupAcylation, Sulfonylation, AlkylationAltered H-bonding, improved membrane permeability, enhanced potencyN-substituted 2-aminothiazoles exhibit potent tubulin inhibition. nih.gov
Thiazole (B1198619) RingIntroduction of substituents at C4 or C5 (if chemically feasible)Steric hindrance to control selectivity, new interaction pointsSubstitutions on the thiazole ring are key for various biological activities. mdpi.com
Chromene Pyran RingModification of the 4H-position (e.g., gem-dimethyl groups)Increased metabolic stabilityModifications on the pyran ring can prevent unwanted oxidation.

Exploration of New Biological Targets and Disease Indications

The chromenothiazole scaffold is a "privileged structure," suggesting it may interact with multiple biological targets. While initial screenings might identify a primary activity, future research will aim to uncover the full therapeutic potential by testing against a diverse panel of targets.

Compounds incorporating chromone or 2-aminothiazole (B372263) motifs have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities. rsc.orgresearchgate.netmdpi.com For example, a recently developed synthesis for 2-amino-9H-chromeno[2,3-d]thiazol-9-ones led to the discovery of potent anti-inflammatory agents. rsc.orgresearchgate.net This provides a strong rationale for investigating 4H-chromeno[4,3-d] rsc.orgresearchgate.netthiazol-2-amine and its derivatives for similar properties. Furthermore, related thiazole derivatives have been identified as inhibitors of crucial cellular targets like tubulin, suggesting a potential avenue for developing novel anticancer agents from this scaffold. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas
Potential Biological TargetTherapeutic IndicationRationale from Related Scaffolds
Cyclooxygenase (COX) / Lipoxygenase (LOX)Inflammation, PainMany chromone derivatives exhibit anti-inflammatory properties. rsc.org
TubulinCancer (e.g., solid tumors)N,4-diaryl-1,3-thiazole-2-amines act as colchicine (B1669291) binding site inhibitors. nih.gov
Bacterial Enzymes (e.g., DNA gyrase)Bacterial InfectionsThe 2-aminothiazole core is present in several antibacterial drugs. mdpi.com
Protein Kinases (e.g., ATR Kinase)CancerBenzothiazole and chromone derivatives have been explored as kinase inhibitors. mdpi.com
TyrosinaseHyperpigmentation DisordersChromene-based compounds have shown tyrosinase inhibitory activity. nih.gov

Development of Advanced Synthetic Strategies for Scalable Production

For any promising compound to transition from a laboratory curiosity to a potential therapeutic, the development of efficient, cost-effective, and scalable synthetic routes is essential. Current synthetic approaches to related chromenothiazoles, such as copper-promoted cascade reactions, are effective at the lab scale but may require optimization for large-scale production. rsc.org

Future research will focus on several key areas. One is the advancement of multi-component reactions (MCRs), which allow for the construction of complex molecules like chromenothiazoles in a single step from simple precursors. nih.gov This approach improves efficiency, reduces waste, and simplifies purification. Another promising direction is the use of novel catalytic systems and green chemistry principles, such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. scirp.orgnih.gov The development of a robust, scalable synthesis is a critical step in the drug development pipeline. nih.gov

Table 3: Comparison of Synthetic Strategies for Scalability
Synthetic StrategyAdvantages for ScalabilityPotential Challenges
Multi-Component Reactions (MCRs)High atom economy, reduced steps, operational simplicity. nih.govRequires careful optimization of reaction conditions for high yields.
Microwave-Assisted SynthesisSignificant reduction in reaction time, uniform heating. scirp.orgnih.govSpecialized equipment required; translating to large-scale continuous flow may be needed.
Flow ChemistryImproved safety and control, easy scale-up, potential for automation.Initial setup costs can be high; potential for clogging with solid intermediates.
Optimized Cascade ReactionsBuilds molecular complexity efficiently from simple starting materials. rsc.orgCatalyst cost and removal can be an issue on a large scale.

Integration of Multidisciplinary Approaches in Chromenothiazole Research

The successful development of drugs based on the 4H-chromeno[4,3-d] rsc.orgresearchgate.netthiazol-2-amine scaffold will necessitate a highly integrated, multidisciplinary approach. This involves a synergistic collaboration between computational chemists, synthetic organic chemists, structural biologists, and pharmacologists.

Computational chemistry will play a crucial role in the initial stages. Techniques like molecular docking and molecular dynamics simulations can predict how newly designed derivatives will bind to their targets, helping to prioritize which compounds to synthesize. nih.govresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can identify potential liabilities early on, saving significant time and resources. nih.govscirp.org Density Functional Theory (DFT) calculations can further elucidate the electronic properties that contribute to a compound's activity. nih.govresearchgate.net

Once promising compounds are synthesized, structural biology techniques such as X-ray crystallography can be used to determine the precise three-dimensional structure of the compound bound to its protein target. This provides invaluable information for the next round of rational drug design. Finally, rigorous pharmacological evaluation , including in vitro assays and subsequent in vivo studies in animal models, is required to confirm the compound's efficacy and establish its preclinical profile.

Table 4: Multidisciplinary Contributions to Chromenothiazole Research
DisciplineKey ContributionsImpact on Drug Development
Computational ChemistryMolecular modeling, virtual screening, ADMET prediction. scirp.orgresearchgate.netPrioritizes synthetic targets; reduces attrition rate of drug candidates.
Synthetic ChemistryDerivative synthesis, route optimization, scale-up production. rsc.orgnih.govProvides physical compounds for testing and enables manufacturing.
Structural BiologyCo-crystallization with target proteins, structure elucidation.Reveals precise binding modes, enabling structure-based drug design.
Pharmacology/BiologyIn vitro biological assays, in vivo efficacy and safety studies.Validates biological activity and determines therapeutic potential.

Q & A

Q. What are the most reliable synthetic strategies for preparing 4H-chromeno[4,3-d][1,3]thiazol-2-amine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted chromenones with thiourea derivatives under acidic or basic conditions. For example, bromine-mediated cyclization of ketones with thiourea has been effective for analogous thiazole derivatives, yielding 4-(4-chlorophenyl)thiazol-2-amine with ~60% efficiency . Solvent-free approaches using Eaton’s reagent (P2O5/CH3SO3H) can enhance reaction efficiency by promoting intramolecular cyclization while reducing side products . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of ketone to thiourea) and temperature (80–100°C). Microwave-assisted synthesis may further reduce reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Key for verifying regiochemistry and substituent positions. For example, the thiazole NH2 group typically appears as a broad singlet at δ 5.5–6.5 ppm, while chromenone protons resonate at δ 6.8–8.2 ppm .
  • HPLC-MS : Ensures purity (>95%) and molecular ion confirmation (e.g., m/z 245.2 for C11H8N2OS). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • FT-IR : Confirms NH2 (3200–3400 cm⁻¹) and C=N (1650–1680 cm⁻¹) stretches.

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Quantum chemical calculations (DFT, molecular docking) identify active sites and interaction mechanisms. For instance, HOMO-LUMO analysis of thiazole derivatives revealed electron-rich sulfur and nitrogen atoms as nucleophilic centers, correlating with antimicrobial activity . Molecular dynamics simulations can model protein-ligand interactions (e.g., PDE4 inhibition ), while QSAR studies rationalize substituent effects (e.g., electron-withdrawing groups enhance binding affinity by 20–30% ).

Q. What strategies address challenges in synthesizing enantiomerically pure this compound analogs for chiral drug development?

  • Methodological Answer :
  • Asymmetric Catalysis : Chiral Brønsted acids (e.g., BINOL-phosphoric acid) induce enantioselectivity during cyclization, achieving >90% ee .
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers. HPLC with chiral columns (e.g., Chiralpak AD-H) confirms purity .
  • Enzymatic Methods : Lipases or esterases catalyze kinetic resolutions of racemic intermediates .

Q. How do hydrogen bonding and crystal packing influence the stability and bioavailability of this compound salts?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, mono-hydrobromide salts of N-heteroaryl thiazoles form N–H⋯Br and O–H⋯Br bonds, stabilizing 3D networks . Such interactions reduce hygroscopicity and enhance melting points (>200°C), improving formulation stability. Solubility studies in PBS (pH 7.4) correlate hydrogen-bond donors with logP values (optimal range: 2–3) .

Key Challenges and Solutions

  • Low Solubility : Introduce polar substituents (e.g., –OH, –OMe) or formulate as nanocrystals .
  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis .
  • Biological Variability : Validate assays with orthogonal methods (e.g., SPR and enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.